5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-Oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound features a thiazole ring fused to a pyrimidine ring, which is further substituted with a phenyl group and a carboxamide group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method is the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. This reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes under ultrasonic activation to enhance reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and solvent choice, to ensure consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the preparation of more complex molecules
Biology: The biological activity of 5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been explored in various studies. It has shown potential as an antibacterial, antifungal, and anti-inflammatory agent.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets. The phenyl group enhances its binding affinity to certain enzymes or receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activities and are used in similar research applications.
Uniqueness: 5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11(15-9-4-2-1-3-5-9)10-8-14-13-16(12(10)18)6-7-19-13/h1-5,8H,6-7H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUGUVNQIHINHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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